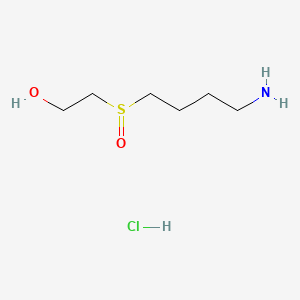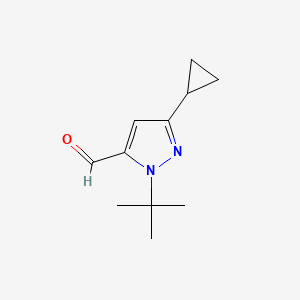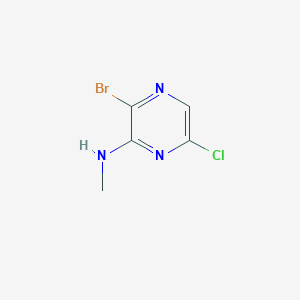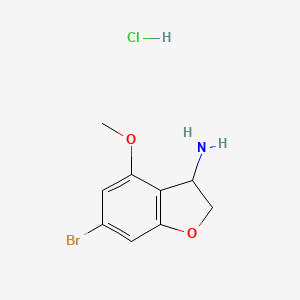![molecular formula C7H12ClN3O2 B13491818 1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a compound belonging to the class of spiro hydantoins. These compounds are known for their unique structural features and diverse biological activities. The compound has shown potential in various scientific research applications, including antimicrobial, antiproliferative, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride involves the formation of the spiro hydantoin ring. Efficient methods have been developed to synthesize derivatives of this compound, often involving high yields without the need for additional purification . The reaction conditions typically include the use of unsaturated pyrrolidine cycles and specific reagents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity of the synthesis often requires high pressure and preparative high-performance liquid chromatography (HPLC) to obtain the compound in pure form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Integrin αLβ2, matrix metalloproteinases, chemokine receptors CCR2 and CCR5.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
- 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Uniqueness
1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride stands out due to its specific structural features and diverse biological activities. Its ability to act as an antagonist of multiple molecular targets makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H12ClN3O2 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-6(12)9-5(11)7(10)2-3-8-4-7;/h8H,2-4H2,1H3,(H,9,11,12);1H |
InChI Key |
IVQIBWVFGDGKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)C12CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
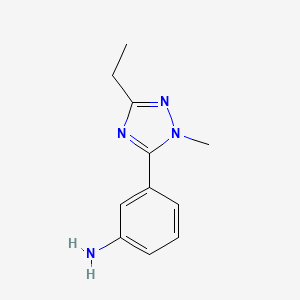

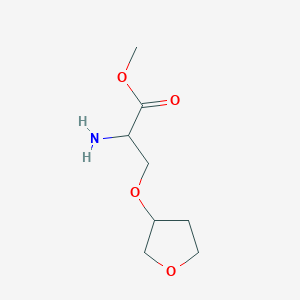
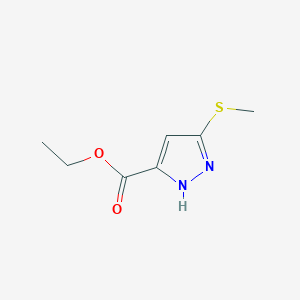
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
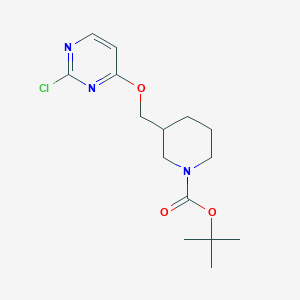
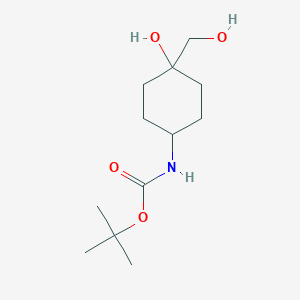
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
